molecular formula C10H11ClN2 B3030967 3-Methylquinolin-2-amine hydrochloride CAS No. 1172338-91-8

3-Methylquinolin-2-amine hydrochloride

Cat. No. B3030967
CAS RN: 1172338-91-8
M. Wt: 194.66 g/mol
InChI Key: IGGBYVRCRXEOCA-UHFFFAOYSA-N
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Description

3-Methylquinolin-2-amine hydrochloride is a chemical compound with the molecular formula C10H11ClN2 . It has an average mass of 194.661 Da and a mono-isotopic mass of 194.061081 Da .


Synthesis Analysis

Quinoline, the core structure of 3-Methylquinolin-2-amine hydrochloride, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 3-Methylquinolin-2-amine hydrochloride consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H10N2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3,(H2,11,12) and the InChI key is NCZOVCDTUUZEEA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The main chemical property of amines, including 3-Methylquinolin-2-amine hydrochloride, is their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .


Physical And Chemical Properties Analysis

3-Methylquinolin-2-amine hydrochloride has a boiling point of 316.0±22.0 C at 760 mmHg and a melting point of 228-230 C . It is a solid at room temperature and should be stored at 4C, protected from light .

Scientific Research Applications

Safety And Hazards

The safety information for 3-Methylquinolin-2-amine hydrochloride indicates that it is corrosive . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary statement P280 advises wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on developing greener and more sustainable chemical processes , as well as investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

3-methylquinolin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c1-7-6-8-4-2-3-5-9(8)12-10(7)11;/h2-6H,1H3,(H2,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGBYVRCRXEOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592365
Record name 3-Methylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylquinolin-2-amine hydrochloride

CAS RN

1172338-91-8
Record name 3-Methylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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